molecular formula C9H13N3O2 B13886594 3-(3-Aminopropylamino)pyridine-4-carboxylic acid

3-(3-Aminopropylamino)pyridine-4-carboxylic acid

Cat. No.: B13886594
M. Wt: 195.22 g/mol
InChI Key: HTUHSSXMDSGRQH-UHFFFAOYSA-N
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Description

3-(3-Aminopropylamino)pyridine-4-carboxylic acid is a compound that belongs to the class of pyridinecarboxylic acids These compounds are characterized by a pyridine ring substituted with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Aminopropylamino)pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the functionalization of pyridine-4-carboxylic acid with an aminopropyl group. This can be achieved through nucleophilic substitution reactions where the aminopropyl group is introduced using appropriate reagents and catalysts under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification, crystallization, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-(3-Aminopropylamino)pyridine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-4-carboxylic acid derivatives, while substitution reactions can produce various substituted pyridine compounds .

Scientific Research Applications

3-(3-Aminopropylamino)pyridine-4-carboxylic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Aminopropylamino)pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The aminopropylamino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. These interactions can modulate biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

3-(3-aminopropylamino)pyridine-4-carboxylic acid

InChI

InChI=1S/C9H13N3O2/c10-3-1-4-12-8-6-11-5-2-7(8)9(13)14/h2,5-6,12H,1,3-4,10H2,(H,13,14)

InChI Key

HTUHSSXMDSGRQH-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1C(=O)O)NCCCN

Origin of Product

United States

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